2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid
Overview
Description
2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid is an organic compound with the molecular formula C16H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a phenoxy group, and an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Phenoxy Group: The phenoxy group is introduced by reacting a suitable phenol derivative with an appropriate alkylating agent.
Coupling with Acetic Acid: The final step involves coupling the phenoxy derivative with acetic acid or its derivatives under suitable conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation/Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
Deprotected Amino Acid: Resulting from hydrolysis of the Boc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[3-(Boc-amino)propyl]phenoxy]propanoic acid
- 2-[4-[3-(Boc-amino)propyl]phenoxy]butanoic acid
Uniqueness
2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-4-5-12-6-8-13(9-7-12)21-11-14(18)19/h6-9H,4-5,10-11H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJZCQCNBHNKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145008 | |
Record name | Acetic acid, 2-[4-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126163-37-7 | |
Record name | Acetic acid, 2-[4-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2126163-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[4-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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